5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its multiple carboxylic acid groups and trimethylphenyl structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the trimethylphenyl intermediates, followed by the introduction of carboxylic acid groups through carboxylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential as biochemical probes or therapeutic agents.
Medicine: Research is ongoing to explore its potential in drug development, particularly for targeting specific molecular pathways.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s multiple carboxylic acid groups allow it to form strong interactions with these targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,2′-Binaphthyl-6,6′-dicarboxylic acid: This compound shares structural similarities with 5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid, particularly in the presence of multiple carboxylic acid groups.
Methylammonium lead halides: These compounds, although different in structure, also exhibit unique chemical properties that make them useful in various applications.
Uniqueness
What sets this compound apart is its combination of multiple carboxylic acid groups and trimethylphenyl structures, which confer unique reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C50H38O16 |
---|---|
Molecular Weight |
894.8 g/mol |
IUPAC Name |
5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C50H38O16/c1-19-37(25-7-29(43(51)52)15-30(8-25)44(53)54)21(3)41(22(4)38(19)26-9-31(45(55)56)16-32(10-26)46(57)58)42-23(5)39(27-11-33(47(59)60)17-34(12-27)48(61)62)20(2)40(24(42)6)28-13-35(49(63)64)18-36(14-28)50(65)66/h7-18H,1-6H3,(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66) |
InChI Key |
XTUUEPANNFNEPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C3=C(C(=C(C(=C3C)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C)C)C6=CC(=CC(=C6)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.